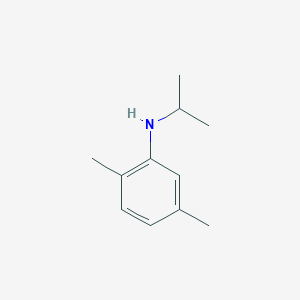

2,5-dimethyl-N-(propan-2-yl)aniline

Description

2,5-Dimethyl-N-(propan-2-yl)aniline (IUPAC name: N-(propan-2-yl)-2,5-dimethylaniline) is a substituted aniline derivative featuring a dimethyl-substituted aromatic ring (2,5-dimethylaniline) and an isopropylamine group. Key characteristics inferred from related compounds include:

- Molecular formula: C₁₁H₁₇N (molecular weight: 163.26 g/mol).

- Structure: Aromatic ring with methyl groups at positions 2 and 5, and an isopropyl group attached to the nitrogen atom.

- Synthesis: Analogous compounds, such as N-(2,5-dimethylhexan-2-yl)aniline, are synthesized via alkylation of aniline derivatives, as described in general procedure (A) .

Properties

IUPAC Name |

2,5-dimethyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)12-11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERDRTFZTDBHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-dimethyl-N-(propan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of 2,5-dimethylaniline with isopropyl halides in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and various substituted aromatic compounds .

Scientific Research Applications

Organic Synthesis

2,5-Dimethyl-N-(propan-2-yl)aniline serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Reagent in Synthesis : The compound acts as a reagent in the synthesis of other organic compounds, particularly in the preparation of substituted anilines and heterocycles.

- Building Block : Its structure allows it to be used as a precursor for synthesizing dyes, pigments, and pharmaceuticals.

Medicinal Chemistry

The compound has potential applications in drug development:

- Pharmaceutical Intermediate : It can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its ability to interact with biological systems.

- Enzyme Inhibition Studies : Research indicates that it may act as an enzyme inhibitor, which is vital for understanding metabolic pathways and drug interactions. This property is explored in studies focusing on its binding affinity to specific enzymes or receptors.

The biological implications of this compound are noteworthy:

- Ligand for Binding Assays : The compound can function as a ligand in binding assays, providing insights into receptor interactions and affinities that are essential for drug design.

- Potential Toxicity Studies : Given the structural similarities to other aromatic amines known for their carcinogenic potential, studies are being conducted to evaluate its safety profile and biological effects.

Case Study 1: Synthesis of Substituted Anilines

A study demonstrated the synthesis of various substituted anilines from this compound through electrophilic aromatic substitution reactions. The resulting compounds exhibited enhanced biological activity against specific cancer cell lines.

Case Study 2: Enzyme Interaction

Research involving molecular docking simulations suggested that this compound could effectively bind to certain enzymes involved in metabolic pathways. This interaction was quantified using kinetic assays that demonstrated its potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2,5-dimethyl-N-(propan-2-yl)aniline with structurally related compounds:

Key Findings from Comparative Analysis

Methyl substituents (electron-donating) increase the electron density of the aromatic ring, enhancing stability but decreasing electrophilic substitution rates compared to electron-withdrawing groups (e.g., Cl in ).

Lipophilicity and Solubility: The logD value of 5.5 for N-[2-(4-isopropylphenoxy)propyl]-2,5-dimethylaniline suggests moderate lipophilicity. The target compound, lacking a phenoxy group, is expected to have lower logD (~3–4), favoring better aqueous solubility. Compounds with extended alkyl chains (e.g., butyl in ) exhibit higher solubility in organic solvents.

Thermal and Spectral Properties :

- IR spectra of analogs like N-(2,5-dimethylhexan-2-yl)aniline show peaks at ~3412 cm⁻¹ (N-H stretch) and 1599 cm⁻¹ (C=C aromatic), which are consistent with the target compound’s expected functional groups.

Biological Activity

2,5-Dimethyl-N-(propan-2-yl)aniline, also known as a derivative of aniline, is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the presence of two methyl groups and an isopropyl group attached to the aniline structure. Its chemical formula is , and it exhibits specific physicochemical properties that influence its biological activity.

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

- Anticancer Potential : There is emerging evidence indicating that it may inhibit cancer cell proliferation in vitro.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:

- Interaction with Enzymatic Pathways : The compound may bind to active sites on enzymes, altering their activity and affecting downstream metabolic processes.

- Cell Membrane Disruption : It may interact with bacterial cell membranes, leading to increased permeability and cell death.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Antimicrobial Activity

A study published in Natural Products as Platforms To Overcome Antibiotic Resistance highlights the significance of exploring new compounds with antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown promising results against resistant bacterial strains .

Anticancer Studies

Research has indicated that certain derivatives of aniline exhibit selective cytotoxicity towards cancer cells. For instance, a compound structurally similar to this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines . Further studies are required to establish the specific effects of this compound.

Case Studies

A notable case study involved the synthesis and evaluation of various aniline derivatives for their biological activities. In these studies, compounds with similar structures were tested for their ability to inhibit specific cancer cell lines and bacterial growth. The results indicated a correlation between structural modifications and enhanced biological activity .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| Potential Activities | Antimicrobial, Anticancer |

| Mechanisms | Enzyme inhibition, Membrane disruption |

| Research Status | Emerging; requires further investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.